3-Hydroxytetracosanoic acid

Analytical Chemistry Lipidomics Chromatography

3-Hydroxytetracosanoic acid (3-hydroxy-lignoceric acid) is the definitive C-3 hydroxylated C24 VLCFA standard, analytically distinct from C-2 (cerebronic) and ω-hydroxy positional isomers. Essential for unambiguous UPLC/HILIC metabolomics annotation and ester-linked lipid synthesis. Specs: ≥98% purity, solid, soluble in chloroform (0.3 mg/mL), predicted pKa ~4.38. For R&D use only.

Molecular Formula C24H48O3
Molecular Weight 384.6 g/mol
CAS No. 91297-89-1
Cat. No. B163440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxytetracosanoic acid
CAS91297-89-1
Synonyms3-hydroxy-tetracosanoic acid
Molecular FormulaC24H48O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27)
InChIKeyDVDLWGAAEYKXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxytetracosanoic Acid (CAS 91297-89-1): Essential Procurement Guide for a C24 3-Hydroxy Fatty Acid Building Block and Analytical Standard


3-Hydroxytetracosanoic acid (CAS 91297-89-1), also known as 3-hydroxy-lignoceric acid, is a 24-carbon saturated very long-chain fatty acid (VLCFA) bearing a hydroxyl group at the C-3 position of its aliphatic backbone . It belongs to the class of 3-hydroxy fatty acids and is the 3-hydroxy derivative of tetracosanoic (lignoceric) acid [1]. With a molecular formula of C24H48O3 and a monoisotopic mass of 384.36035 Da, this compound is distinguished from other hydroxytetracosanoic acid positional isomers (2-hydroxy, ω-hydroxy) by the specific location of its hydroxyl moiety, which confers distinct physicochemical properties including solubility in chloroform (0.3 mg/mL) and a predicted pKa of 4.38 ± 0.10 [2].

Why 3-Hydroxytetracosanoic Acid Cannot Be Substituted by 2-Hydroxy, ω-Hydroxy, or Non-Hydroxylated C24 Fatty Acid Analogs


3-Hydroxytetracosanoic acid occupies a distinct functional niche that is not interchangeable with its 2-hydroxy (α-hydroxy) or ω-hydroxy (24-hydroxy) positional isomers, nor with the non-hydroxylated parent tetracosanoic acid. The position of the hydroxyl group fundamentally alters the compound's chromatographic retention behavior, physicochemical properties, and biological incorporation potential into complex lipids. While 2-hydroxytetracosanoic acid (cerebronic acid, CAS 544-57-0) is an established component of cerebrosides and sulfatides in mammalian nervous tissue [1], and ω-hydroxytetracosanoic acid (CAS data available via CHEBI:76930) is essential for corneocyte lipid envelope formation in the epidermal barrier [2], 3-hydroxytetracosanoic acid serves as a distinct analytical standard and synthetic building block for esterified lipid derivatives [3]. Substitution of one positional isomer for another would invalidate analytical quantification, alter metabolic pathway engagement, and compromise the structural fidelity of synthetic lipid constructs. Furthermore, the limited literature on 3-hydroxytetracosanoic acid relative to its 2-hydroxy counterpart underscores the importance of precise compound selection for research reproducibility [4].

Quantitative Differentiation Evidence for 3-Hydroxytetracosanoic Acid: Positional Isomer Comparison for Analytical and Synthetic Selection


Chromatographic Retention Time Differentiation from Other C24 Hydroxy Fatty Acid Positional Isomers

3-Hydroxytetracosanoic acid exhibits distinct chromatographic retention behavior compared to its positional isomers, enabling unambiguous analytical identification and quantification in complex lipid mixtures. On a reversed-phase Waters ACQUITY UPLC HSS T3 C18 column, 3-hydroxytetracosanoic acid elutes at 1049.9 seconds, whereas on HILIC-based separations using a Merck SeQuant ZIC-pHILIC column, it elutes at 405.2 seconds [1]. These retention times provide a definitive analytical fingerprint that distinguishes it from 2-hydroxytetracosanoic acid and ω-hydroxytetracosanoic acid, which would exhibit different retention characteristics due to their distinct hydroxyl positioning and resultant polarity differences. Without access to this specific retention data, accurate quantification of 3-hydroxy species in biological or synthetic samples is compromised.

Analytical Chemistry Lipidomics Chromatography

Solubility Profile in Chloroform: A Practical Procurement Consideration for Organic Synthesis

3-Hydroxytetracosanoic acid demonstrates a defined solubility of 0.3 mg/mL in chloroform at standard conditions . This quantitative solubility datum provides a practical benchmark for experimental design, stock solution preparation, and synthetic reaction planning. While the non-hydroxylated parent compound tetracosanoic acid (lignoceric acid) and the 2-hydroxy positional isomer would exhibit different solubility profiles due to variations in hydrogen bonding capacity and molecular packing, the specific 0.3 mg/mL value in chloroform is experimentally verified for the 3-hydroxy isomer.

Synthetic Chemistry Formulation Science Lipid Biochemistry

Acid Dissociation Constant (pKa) as a Determinant of Ionization State and Chromatographic Behavior

The predicted acid dissociation constant (pKa) of 3-hydroxytetracosanoic acid is 4.38 ± 0.10 . This value governs the compound's ionization state across physiological and experimental pH ranges, directly influencing its partitioning behavior in liquid-liquid extraction, retention in reversed-phase chromatography, and membrane permeability in biological systems. At pH 7.4, the compound exists predominantly in its deprotonated carboxylate form, with the C-3 hydroxyl group remaining un-ionized. This pKa differs from the non-hydroxylated tetracosanoic acid (pKa approximately 4.95 for the terminal carboxyl of a VLCFA [1]), and would differ from 2-hydroxy and ω-hydroxy positional isomers due to the proximity of the electron-withdrawing hydroxyl group to the carboxylic acid moiety.

Physicochemical Characterization Analytical Method Development Lipid Chemistry

Functional Role as an Esterified Lipid Building Block versus the Cerebroside-Integrated 2-Hydroxy Isomer

3-Hydroxytetracosanoic acid is documented as an 'ester product' [1], distinguishing it from 2-hydroxytetracosanoic acid (cerebronic acid), which is a well-characterized component of cerebrosides and sulfatides in mammalian nervous tissue, where it constitutes a major fatty acid in the ceramide portion of these glycosphingolipids [2]. 2-Hydroxytetracosanoic acid undergoes peroxisomal α-oxidation to yield tricosanoic acid (23:0) and CO2, a pathway that is impaired in peroxisomal disorders such as Zellweger syndrome [2]. In contrast, the metabolic fate and specific enzymatic processing of the 3-hydroxy isomer have not been characterized to the same extent. ω-Hydroxytetracosanoic acid, meanwhile, serves as a critical component of ω-hydroxy ceramides (ω-OH-Cer) essential for corneocyte lipid envelope formation and epidermal permeability barrier function [3].

Lipid Synthesis Glycosphingolipid Research Comparative Biochemistry

Validated Research and Industrial Application Scenarios for 3-Hydroxytetracosanoic Acid (CAS 91297-89-1)


Analytical Standard for Targeted Lipidomics and Metabolomics Workflows

3-Hydroxytetracosanoic acid serves as a certified analytical standard for the identification and quantification of C24 3-hydroxy fatty acid species in biological and synthetic samples. Its defined reversed-phase UPLC retention time of 1049.9 seconds on Waters ACQUITY UPLC HSS T3 C18 columns and HILIC retention of 405.2 seconds on Merck SeQuant ZIC-pHILIC columns provide unambiguous chromatographic fingerprints [1]. The compound's predicted pKa of 4.38 ± 0.10 informs mobile phase pH selection for optimal peak resolution . For metabolomics core facilities and lipidomics laboratories, procurement of this specific positional isomer is essential for accurate annotation and prevents misassignment that would occur if a 2-hydroxy or ω-hydroxy isomer were inadvertently used as a surrogate standard [2].

Synthetic Building Block for Esterified Lipid Derivatives and Functionalized Lipid Probes

3-Hydroxytetracosanoic acid is characterized as an 'ester product' suitable for incorporation into synthetic lipid constructs [1]. The compound's defined solubility of 0.3 mg/mL in chloroform enables precise formulation of stock solutions for esterification, amidation, or other conjugation reactions [2]. Unlike 2-hydroxytetracosanoic acid, which is biologically integrated into cerebrosides and sulfatides, or ω-hydroxytetracosanoic acid, which participates in epidermal barrier ceramide formation, the 3-hydroxy isomer provides a distinct scaffold for the controlled synthesis of ester-linked lipid derivatives, fluorescent lipid probes, or lipid-protein conjugation studies where the C-3 hydroxyl serves as a functionalizable handle [3].

Comparative Physicochemical Reference for Positional Isomer Studies of Very Long-Chain Hydroxy Fatty Acids

3-Hydroxytetracosanoic acid provides a defined reference point for comparative studies investigating how hydroxyl group position (C-2 vs. C-3 vs. C-24) modulates the physicochemical and biological properties of C24 very long-chain fatty acids. The compound's predicted pKa of 4.38, which differs by approximately 0.57 pKa units from the ω-hydroxy isomer (pKa ~4.95) [1], establishes it as the more acidic species among C24 hydroxytetracosanoic acid positional isomers. This property affects ionization state, membrane partitioning, and chromatographic behavior. Researchers investigating structure-function relationships in VLCFA metabolism, lipid bilayer properties, or analytical method development can utilize 3-hydroxytetracosanoic acid as a benchmark compound to systematically evaluate position-dependent effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxytetracosanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.